REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([CH2:12][CH3:13])[CH:9]2[C:14]([OH:16])=[O:15])C=CC=CC=1.[H][H]>[Pd].C(O)C>[CH2:12]([CH:10]1[CH2:11][NH:8][CH:9]1[C:14]([OH:16])=[O:15])[CH3:13]
|
Name
|
2B
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1C(C(C1)CC)C(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
evaporated to a low bulk
|
Type
|
ADDITION
|
Details
|
poured onto a Dowex 8-50 x(H) resin column
|
Type
|
WASH
|
Details
|
by eluting the washed column with a 2M ammonia solution
|
Type
|
CUSTOM
|
Details
|
Evaporation of the washings
|
Type
|
WAIT
|
Details
|
left a white solid which
|
Type
|
CUSTOM
|
Details
|
on recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
Evaporation of the recrystallizing medium
|
Type
|
WAIT
|
Details
|
left additional 2
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1C(NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |